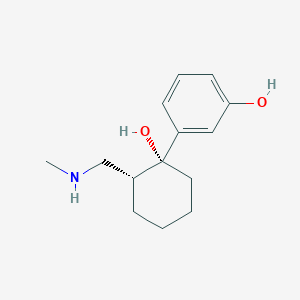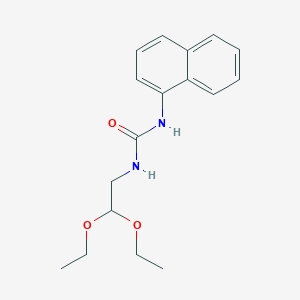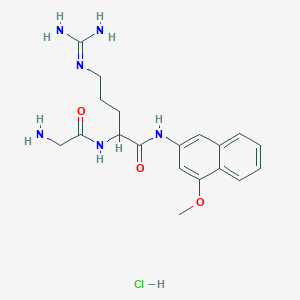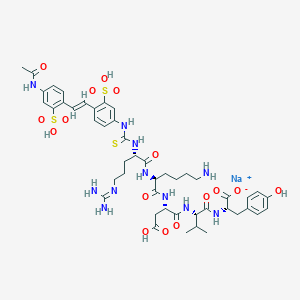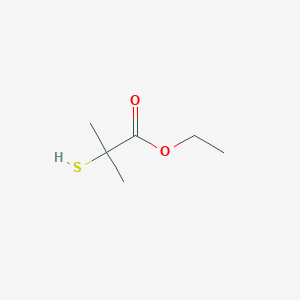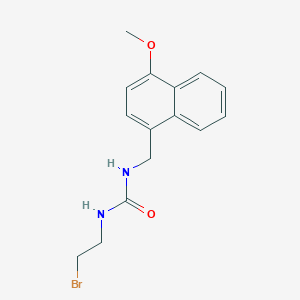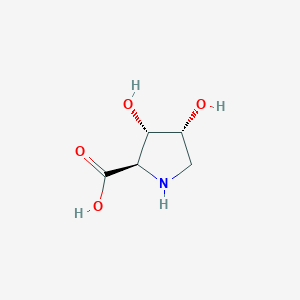
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, commonly known as DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research due to its unique properties. DHPA is a cyclic amino acid that contains a pyrrolidine ring and two hydroxyl groups. It is found in various natural products, including the antibiotic streptomycin, and has been synthesized in the laboratory for use in various applications.
Wirkmechanismus
The mechanism of action of DHPA is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. DHPA has been shown to bind to the bacterial cell wall and disrupt its integrity, leading to cell death.
Biochemische Und Physiologische Effekte
DHPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including both Gram-positive and Gram-negative bacteria. DHPA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DHPA in lab experiments is its potent antibacterial activity. DHPA has been shown to be effective against various strains of bacteria, including drug-resistant strains. However, one limitation of using DHPA in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on DHPA. One area of research is the development of new antibiotics based on the structure of DHPA. Another area of research is the investigation of the anti-inflammatory properties of DHPA and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, or DHPA, is a naturally occurring amino acid that has gained significant attention in the field of scientific research. DHPA has been shown to exhibit potent antibacterial activity and has potential applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of DHPA and its potential applications in various fields of scientific research.
Synthesemethoden
DHPA can be synthesized in the laboratory using various methods. One commonly used method involves the reaction of L-aspartic acid with nitrous acid to produce an intermediate compound, which is then treated with sodium borohydride to yield DHPA. Another method involves the reaction of L-proline with ethylene oxide, followed by hydrolysis to produce DHPA.
Wissenschaftliche Forschungsanwendungen
DHPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DHPA is in the development of new antibiotics. DHPA has been shown to exhibit potent antibacterial activity against various strains of bacteria, including drug-resistant strains.
Eigenschaften
CAS-Nummer |
105118-17-0 |
|---|---|
Produktname |
(2R,3S,4R)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2R,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m1/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-BXXZVTAOSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (2alpha,3beta,4beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



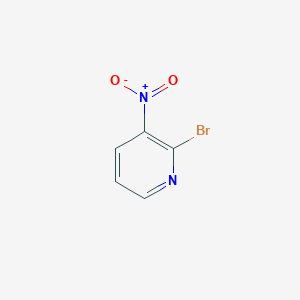

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)

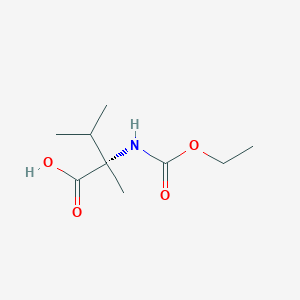
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
